molecular formula C22H20BrNO5 B263683 (4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(prop-2-en-1-yl)pyrrolidine-2,3-dione

(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(prop-2-en-1-yl)pyrrolidine-2,3-dione

Cat. No. B263683
M. Wt: 458.3 g/mol
InChI Key: TZZIRQYYFOXOEL-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(prop-2-en-1-yl)pyrrolidine-2,3-dione, also known as BRDMP, is a synthetic compound that has been studied for its potential use in various scientific research applications. BRDMP has been found to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of (4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(prop-2-en-1-yl)pyrrolidine-2,3-dione is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cellular processes, including DNA synthesis and repair. (4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(prop-2-en-1-yl)pyrrolidine-2,3-dione has also been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects
(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(prop-2-en-1-yl)pyrrolidine-2,3-dione has been found to have interesting biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer research, (4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(prop-2-en-1-yl)pyrrolidine-2,3-dione has been found to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia. In anti-inflammatory therapy, (4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(prop-2-en-1-yl)pyrrolidine-2,3-dione has been found to reduce the levels of inflammatory cytokines in mice, indicating its potential use as an anti-inflammatory agent. In neurological research, (4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(prop-2-en-1-yl)pyrrolidine-2,3-dione has been found to have neuroprotective effects, making it a promising candidate for further investigation in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using (4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(prop-2-en-1-yl)pyrrolidine-2,3-dione in lab experiments is its ability to inhibit the growth of several cancer cell lines, making it a useful tool for cancer research. Another advantage is its potential use as an anti-inflammatory agent, which may have implications for the treatment of inflammatory disorders. However, one limitation of using (4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(prop-2-en-1-yl)pyrrolidine-2,3-dione in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research of (4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(prop-2-en-1-yl)pyrrolidine-2,3-dione. One potential direction is the investigation of its potential use in combination therapy for cancer treatment, as it has been found to enhance the anti-cancer effects of certain chemotherapy drugs. Another direction is the investigation of its potential use in the treatment of neurodegenerative disorders, as it has been found to have neuroprotective effects. Additionally, further research is needed to fully understand the mechanism of action of (4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(prop-2-en-1-yl)pyrrolidine-2,3-dione and its potential use as an anti-inflammatory agent.

Synthesis Methods

The synthesis of (4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(prop-2-en-1-yl)pyrrolidine-2,3-dione involves a multi-step process that includes the reaction of 4-bromobenzaldehyde with malononitrile to form 4-bromo-3-cyano-5-(4-bromophenyl)-2(5H)-furanone. This intermediate is then reacted with 3,4-dimethoxybenzaldehyde and isobutyl cyanoacetate in the presence of a catalyst to form the final product, (4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(prop-2-en-1-yl)pyrrolidine-2,3-dione.

Scientific Research Applications

(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(prop-2-en-1-yl)pyrrolidine-2,3-dione has been studied for its potential use in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and as a potential therapeutic agent for neurological disorders. In cancer research, (4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(prop-2-en-1-yl)pyrrolidine-2,3-dione has been found to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia. In anti-inflammatory therapy, (4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(prop-2-en-1-yl)pyrrolidine-2,3-dione has been found to reduce the levels of inflammatory cytokines in mice, indicating its potential use as an anti-inflammatory agent. In neurological research, (4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(prop-2-en-1-yl)pyrrolidine-2,3-dione has been found to have neuroprotective effects, making it a promising candidate for further investigation in the treatment of neurodegenerative disorders.

properties

Molecular Formula

C22H20BrNO5

Molecular Weight

458.3 g/mol

IUPAC Name

(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-prop-2-enylpyrrolidine-2,3-dione

InChI

InChI=1S/C22H20BrNO5/c1-4-11-24-19(14-7-10-16(28-2)17(12-14)29-3)18(21(26)22(24)27)20(25)13-5-8-15(23)9-6-13/h4-10,12,19,25H,1,11H2,2-3H3/b20-18+

InChI Key

TZZIRQYYFOXOEL-CZIZESTLSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2CC=C)OC

SMILES

COC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CC=C)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CC=C)OC

Origin of Product

United States

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